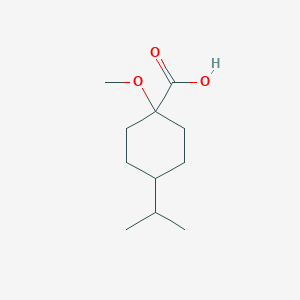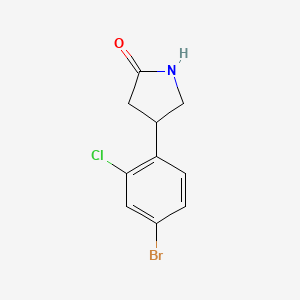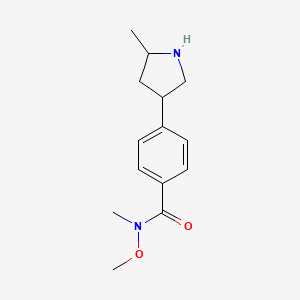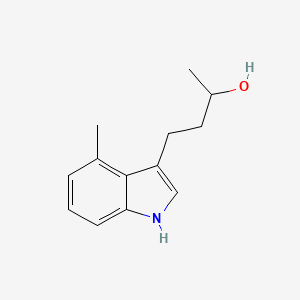
1-Chloro-4-ethyl-2-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-ethyl-2-methylhexane is an organic compound with the molecular formula C₉H₁₉Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to an alkane chain. This compound is characterized by its branched structure, which includes an ethyl group and a methyl group attached to the hexane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethyl-2-methylhexane can be synthesized through various methods. One common approach involves the chlorination of 4-ethyl-2-methylhexane using chlorine gas in the presence of ultraviolet light or a radical initiator. This reaction typically proceeds via a free radical mechanism, where the chlorine molecule dissociates into radicals that react with the hydrocarbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-ethyl-2-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, cyanide, or ammonia.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, oxidation and reduction reactions can modify the alkyl chain or the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). These reactions often occur in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide, the product is 4-ethyl-2-methylhexanol.
Elimination Reactions: The major products are alkenes, such as 4-ethyl-2-methylhexene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-ethyl-2-methylhexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics in organic chemistry.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: Research into its analogs has potential implications for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-chloro-4-ethyl-2-methylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The stability of this intermediate is influenced by the alkyl groups attached to the carbon atom bearing the chlorine. The molecular targets and pathways involved depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-methylhexane
- 1-Chloro-3-ethylhexane
- 1-Chloro-4-methylhexane
Comparison
1-Chloro-4-ethyl-2-methylhexane is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reaction rates due to the steric and electronic effects of the ethyl and methyl groups.
Eigenschaften
Molekularformel |
C9H19Cl |
|---|---|
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
1-chloro-4-ethyl-2-methylhexane |
InChI |
InChI=1S/C9H19Cl/c1-4-9(5-2)6-8(3)7-10/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
ONLYPQZHPBRIRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)

![2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13190443.png)

![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)







![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
